Methyl 3,4-O-Isopropylidene-D-lyxonate
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Overview
Description
Methyl 3,4-O-Isopropylidene-D-lyxonate is a sugar-derived chiral building block with the molecular formula C9H16O6 and a molecular weight of 220.22 . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use . It is known for its role in the synthesis of various chiral molecules, which are essential in the development of pharmaceuticals and other fine chemicals .
Preparation Methods
The synthesis of Methyl 3,4-O-Isopropylidene-D-lyxonate typically involves the protection of the hydroxyl groups in D-lyxose, followed by esterification. The isopropylidene group is introduced to protect the 3,4-hydroxyl groups, and the methyl ester is formed through esterification reactions .
Chemical Reactions Analysis
Methyl 3,4-O-Isopropylidene-D-lyxonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the isopropylidene group can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 3,4-O-Isopropylidene-D-lyxonate is widely used in scientific research due to its role as a chiral building block. Its applications include:
Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3,4-O-Isopropylidene-D-lyxonate involves its role as a chiral building block. It interacts with various molecular targets and pathways, depending on the specific application. In drug synthesis, it helps in creating chiral centers, which are crucial for the biological activity of many pharmaceuticals .
Comparison with Similar Compounds
Methyl 3,4-O-Isopropylidene-D-lyxonate is unique due to its specific structure and chiral properties. Similar compounds include:
Methyl 2,3-O-Isopropylidene-D-ribofuranoside: Another sugar-derived chiral building block with different protective groups.
Methyl 3,4-O-Isopropylidene-D-xylofuranoside: Similar in structure but derived from D-xylose instead of D-lyxose.
These compounds share similar applications but differ in their specific chemical properties and reactivity .
Properties
IUPAC Name |
methyl (2S)-2-hydroxy-2-[(4R,5R)-5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O6/c1-9(2)14-5(4-10)7(15-9)6(11)8(12)13-3/h5-7,10-11H,4H2,1-3H3/t5-,6+,7+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKSNEUMZNDKSTN-VQVTYTSYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(C(O1)C(C(=O)OC)O)CO)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]([C@H](O1)[C@@H](C(=O)OC)O)CO)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40654526 |
Source
|
Record name | Methyl 3,4-O-(1-methylethylidene)-D-threo-pentonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40654526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
359437-02-8 |
Source
|
Record name | Methyl 3,4-O-(1-methylethylidene)-D-threo-pentonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40654526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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